molecular formula C20H22N2O B5161744 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile CAS No. 59882-09-6

4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile

Cat. No.: B5161744
CAS No.: 59882-09-6
M. Wt: 306.4 g/mol
InChI Key: DPKWJKWZGPRUPI-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile is a chemical compound that features a morpholine ring attached to a diphenylbutanenitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile typically involves a multi-step process. One common method starts with the preparation of the morpholine derivative, followed by its reaction with diphenylbutanenitrile under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • Morpholin-4-yl-acetic acid
  • 2-(Morpholinomethyl)acrylonitrile
  • Morpholine-derived halogenated chalcones

Comparison: Compared to these similar compounds, 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile is unique due to its specific structural features and the presence of the diphenylbutanenitrile moiety.

Properties

IUPAC Name

4-morpholin-4-yl-2,2-diphenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c21-17-20(18-7-3-1-4-8-18,19-9-5-2-6-10-19)11-12-22-13-15-23-16-14-22/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWJKWZGPRUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281411
Record name 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59882-09-6
Record name NSC21587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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